Pyridazine und Derivate

Pyridazines and their derivatives are a class of heterocyclic compounds with a pyridazine ring as the core structure. These molecules are characterized by their distinctive aromaticity and unique electronic properties, which make them highly versatile in various applications. Pyridazines find extensive use in pharmaceuticals, where they often act as bioactive moieties due to their ability to bind to specific targets such as enzymes or receptors. Additionally, these compounds play significant roles in the development of agrochemicals, particularly as herbicides and fungicides, leveraging their chemical stability and selective activity. In the field of materials science, pyridazines are explored for their potential in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to their excellent electron-donating and accepting properties. Furthermore, these derivatives have shown promise in dye-sensitized solar cells and as molecular scaffolds in supramolecular chemistry, offering a rich platform for the synthesis of complex structures with tailored functionalities.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

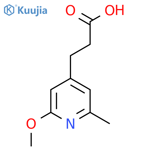

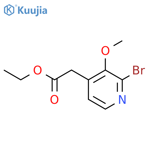

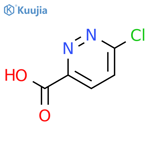

|

Methyl pyridazine-4-carboxylate | 34231-77-1 | C6H6N2O2 |

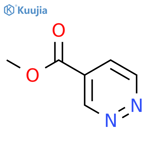

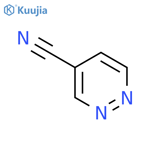

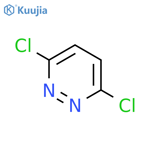

|

Pyridazine-4-carbonitrile | 68776-62-5 | C5H3N3 |

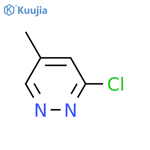

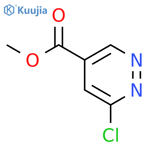

|

3-Chloro-5-methylpyridazine | 89283-31-8 | C5H5ClN2 |

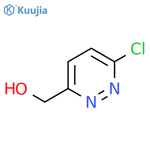

|

6-Chloropyridazine-3-carboxylic acid | 5096-73-1 | C5H3ClN2O2 |

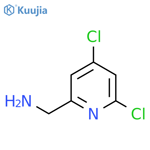

|

3,6-Dichloropyridazine | 141-30-0 | C4H2Cl2N2 |

|

Methyl 6-chloropyridazine-4-carboxylate | 1093860-48-0 | C6H5ClN2O2 |

|

(6-Chloropyridazin-3-yl)methanol | 1011487-94-7 | C5H5ClN2O |

|

4-Chloropyridazine | 17180-92-6 | C4H3ClN2 |

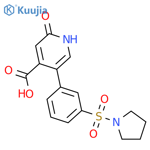

|

3-Pyridazinecarboxylicacid, 1,4-dihydro-4-oxo-1-phenyl- | 147920-37-4 | C11H8N2O3 |

|

3,6-Pyridazinedithione, 1,2-dihydro- | 1445-58-5 | C4H4N2S2 |

Verwandte Literatur

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

5. Back matter

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte